Lipophilicity: A 6-Order of Magnitude Difference in Predicted LogP vs. Parent Scaffold
2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane exhibits a predicted octanol-water partition coefficient (XLogP3-AA) of 6.3 [1], which is dramatically higher than the LogP of -0.1632 reported for the unsubstituted 2,6-diazaspiro[3.3]heptane core [2]. An alternative ACD/LogP calculation yields 5.90 for the benzhydryl derivative , further confirming this trend. This represents a >6 log unit increase in lipophilicity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 6.3; ACD/LogP = 5.90 |
| Comparator Or Baseline | 2,6-diazaspiro[3.3]heptane (unsubstituted): LogP = -0.1632 |
| Quantified Difference | ΔLogP ≈ +6.4 to +6.1 (target more lipophilic) |
| Conditions | Predicted/computed values using XLogP3 (PubChem), ACD/Labs Percepta (ChemSpider), and Molbase. |
Why This Matters
This extreme difference in lipophilicity dictates the compound's utility in non-polar environments, membrane permeability, and protein binding, making it a fundamentally different tool from the hydrophilic parent scaffold.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 16089454, 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane. XLogP3-AA: 6.3. https://pubchem.ncbi.nlm.nih.gov/compound/16089454. View Source
- [2] Molbase. 2,6-diazaspiro[3.3]heptane. CAS: 174-77-6. LogP: -0.1632. http://qiye.molbase.cn/. View Source
